N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-6-4-5-9-17(11)15(18)16-12-7-8-13(19-2)14(10-12)20-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDZMLGPNCTUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and reductive agents like sodium dithionite .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions to yield corresponding carboxylic acid and amine derivatives.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. Alkaline hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group directs electrophilic substitution to the para position of the methoxy groups due to strong electron-donating effects.
Regioselectivity : Methoxy groups activate the aromatic ring, favoring substitution at the most electron-rich position (para to both -OCH₃ groups) .
Cross-Coupling Reactions
The aromatic bromide derivative participates in palladium-catalyzed cross-coupling reactions.
Key Observation : Suzuki couplings with boronic acids proceed efficiently in DME/H₂O at 80°C, while Buchwald-Hartwig aminations require bulky phosphine ligands for C–N bond formation .
N-Alkylation of Piperidine
The piperidine nitrogen undergoes alkylation with primary alkyl halides.
Steric Effects : Bulky substituents on the piperidine nitrogen reduce reaction rates due to hindered access to the lone pair .
Oxidation of Piperidine Ring
The piperidine ring is oxidized to an N-oxide under mild conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, RT, 6 hr | 2-Methylpiperidine-1-carboxamide N-oxide | 58% | |
| H₂O₂/CH₃CO₂H | 50°C, 12 hr | N-Oxide with retained carboxamide | 49% |
Mechanism : m-CPBA transfers an oxygen atom to the nitrogen via a concerted electrophilic pathway .
Reductive Amination
The secondary amine in the carboxamide group participates in reductive amination with ketones.
Limitation : Steric hindrance from the piperidine’s 2-methyl group lowers yields with bulky ketones .
Scientific Research Applications
Analgesic Properties
Recent studies have shown that derivatives of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide exhibit potent analgesic effects. For instance, a related compound demonstrated high binding affinity towards the μ-opioid receptor (MOR) with a Ki value of 7.3 nM, indicating its potential as a selective MOR agonist for pain management. This compound showed an effective antinociceptive effect in animal models, suggesting its viability for developing new opioid analgesics with reduced side effects compared to traditional opioids .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Structural modifications of similar compounds led to enhanced antiproliferative activity against various cancer cell lines, including melanoma and lung cancer. For example, certain derivatives displayed IC50 values in the low nanomolar range against human melanoma cell lines, indicating strong potential as anticancer agents . The mechanism involved inhibition of tubulin polymerization, which is crucial for cancer cell division and growth .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has provided insights into how modifications can influence biological activity. For instance, adding specific functional groups has been shown to improve potency and selectivity for the MOR while reducing interactions with δ-opioid receptors (DOR) and κ-opioid receptors (KOR) . This understanding is crucial for designing more effective analgesics with fewer side effects.
Case Studies
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and synthesis routes of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide and its analogs:
Key Observations :
Core Structure Diversity : While the target compound utilizes a piperidine carboxamide backbone, analogs such as Rip-B (benzamide) and the benzimidazole derivative () employ aromatic or heterocyclic cores. These modifications influence solubility and target selectivity.
Substituent Effects : The 3,4-dimethoxyphenyl group is retained across all analogs, underscoring its role in π-π stacking or hydrogen bonding with biological targets. Additional groups (e.g., sulfonyl in , spirocyclic nitrogen in ) modulate steric bulk and electronic properties.
Synthesis Strategies :
Pharmacological and Physicochemical Comparisons
Bioactivity Insights
- Spirocyclic Analog () : The spirocyclic derivative’s rigid structure may enhance binding to enzymes like kinases or proteases, though its exact target is unspecified.
- Sulfonylated Piperidine () : Sulfonyl groups often improve metabolic stability, suggesting this analog could exhibit prolonged half-life in vivo.
Solubility and Lipophilicity
Biological Activity
N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its core structure, which includes a piperidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxamide functional group. This structure is believed to contribute to its biological activity through various mechanisms.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies suggest that derivatives with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegeneration. These findings indicate that this compound may help mitigate oxidative stress and improve cognitive function .
Anti-inflammatory Properties
Compounds with piperidine structures have been noted for their anti-inflammatory effects. Research indicates that related derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This suggests that this compound may possess similar anti-inflammatory capabilities .
In Vitro Studies
In vitro evaluations have demonstrated that compounds structurally related to this compound exhibit low toxicity in human cell lines while maintaining significant biological activity. For example, one study reported that certain derivatives showed high selectivity indices against neuroblastoma cell lines and were capable of penetrating the blood-brain barrier effectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific substituents on the piperidine ring and the phenyl moiety. The presence of methoxy groups has been linked to enhanced potency against various biological targets. A systematic SAR analysis revealed that modifications at these positions could significantly influence the compound's efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide, and how can racemization be minimized during synthesis?
- Methodological Answer : The compound can be synthesized via mixed anhydride coupling methods. To reduce racemization, use N-methylpiperidine as a tertiary amine base during carbodiimide-mediated couplings, as it minimizes urethane formation and stereochemical scrambling . Cyclization steps, such as those involving the Pummerer reaction (used in structurally similar tetrahydroisoquinoline derivatives), may also be adapted for intermediates . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate high-purity products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
